Cas no 2228332-45-2 (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid)

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a fused oxabicyclo[2.2.1]heptane and cyclohexane ring system. This compound is of interest in synthetic organic chemistry due to its rigid, sterically defined structure, which can serve as a versatile intermediate for the development of pharmaceuticals, agrochemicals, or specialty materials. The presence of both a carboxylic acid functional group and an oxygen-containing bridged ring system enhances its potential for further derivatization, enabling applications in asymmetric synthesis or as a chiral building block. Its unique molecular architecture may also contribute to improved stability and selectivity in catalytic or biological contexts.
1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid structure
2228332-45-2 structure
Product Name:1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid
CAS No:2228332-45-2
MF:C13H20O3
MW:224.296104431152
CID:6082769
PubChem ID:165839396
Update Time:2025-05-21

1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid
    • 2228332-45-2
    • 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid
    • EN300-1756209
    • Inchi: 1S/C13H20O3/c14-12(15)13(6-2-1-3-7-13)10-8-9-4-5-11(10)16-9/h9-11H,1-8H2,(H,14,15)
    • InChI Key: LCLHYMFRSIQCKZ-UHFFFAOYSA-N
    • SMILES: O1C2CCC1C(C2)C1(C(=O)O)CCCCC1

Computed Properties

  • Exact Mass: 224.14124450g/mol
  • Monoisotopic Mass: 224.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.5Ų

1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid Pricemore >>

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Additional information on 1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid

Recent Advances in the Study of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid (CAS: 2228332-45-2)

The compound 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid (CAS: 2228332-45-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its bicyclic structure, featuring a cyclohexane carboxylic acid moiety, provides a versatile scaffold for further chemical modifications. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective COX-2 inhibitors, which show promise for treating chronic inflammation with reduced gastrointestinal side effects.

In addition to its synthetic applications, 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid has been investigated for its direct biological effects. A recent in vitro study revealed its ability to modulate cellular redox balance, suggesting potential applications in oxidative stress-related diseases such as neurodegenerative disorders. The compound's mechanism of action appears to involve the upregulation of endogenous antioxidant enzymes, as evidenced by increased levels of superoxide dismutase and catalase in treated cell lines.

Pharmacokinetic studies of this compound have also advanced significantly. A 2024 preclinical investigation reported favorable absorption and distribution characteristics, with particular note of its ability to cross the blood-brain barrier. This property, combined with its metabolic stability, positions it as a promising candidate for central nervous system-targeted therapies. However, researchers caution that further optimization may be required to improve its oral bioavailability, as current formulations show limited absorption in the gastrointestinal tract.

The safety profile of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid has been evaluated in several toxicity studies. Acute toxicity tests in rodent models indicate a relatively high safety margin, with no observed adverse effects at therapeutic doses. Chronic toxicity assessments are ongoing, with preliminary data suggesting minimal organ toxicity after extended administration. These findings support the compound's potential progression to more advanced preclinical development stages.

Looking forward, researchers are exploring the compound's potential in combination therapies. Early investigations into its synergistic effects with existing anti-inflammatory drugs show promising results, particularly in models of rheumatoid arthritis. Additionally, its structural features are being leveraged to develop prodrug formulations that could enhance its therapeutic index. The compound's versatility and favorable pharmacological properties suggest it may become an important building block in future drug discovery efforts across multiple therapeutic areas.

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